molecular formula C14H13NO4S B1265889 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid CAS No. 6311-23-5

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B1265889
CAS RN: 6311-23-5
M. Wt: 291.32 g/mol
InChI Key: ADALGBTXGIISDM-UHFFFAOYSA-N
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Description

“2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” is a synthetic compound . It has a molecular weight of 305.35 . The IUPAC name for this compound is 2-{methyl [(4-methylphenyl)sulfonyl]amino}benzoic acid .


Molecular Structure Analysis

The molecular formula of “2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid” is C15H15NO4S . The average mass is 291.322 Da and the monoisotopic mass is 291.056519 Da .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. Derivatives of 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli . The presence of the sulfonylamino group contributes to the compound’s ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Synthesis of Sulfonamide Derivatives

The sulfonyl group in this compound acts as an excellent chelating agent due to the presence of electron-donating groups like -COOH and -SO2 . This property is utilized in the synthesis of sulfonamide derivatives, which are important in various pharmaceutical applications.

Development of Antifungal Agents

Compounds derived from 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid have been explored for their use as antifungal agents. The structural framework of the compound provides a base for creating molecules that can be effective against a broad array of systematic and superficial fungal infections .

Eco-Friendly Synthesis Methods

Researchers have employed 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid in developing eco-friendly synthesis methods for sulfonamide and sulfonate carboxylic acid derivatives . These methods aim to reduce the environmental impact of chemical synthesis.

Spectral Analysis

The compound is also used in spectral analysis as a reference material. It helps in the identification and characterization of similar compounds through spectroscopic techniques .

properties

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-6-8-11(9-7-10)20(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADALGBTXGIISDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212447
Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Molecular Weight

291.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid

CAS RN

6311-23-5
Record name 2-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid
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Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Record name 6311-23-5
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Record name Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-
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Record name 2-(4-methylbenzenesulfonamido)benzoic acid
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Synthesis routes and methods I

Procedure details

99.26 g of anthranilic acid was added to 830 g of water, the resulting mixture was heated at 75° C. and 165.3 g of p-toluenesulfonyl chloride was added thereto over 30 minutes with stirring. 495 g of 28% aqueous solution of sodium hydroxide was added dropwise and the mixture was stirred at 80° C. for one hour. The reaction mixture was added dropwise to a mixed solution of 360 g of 35% hydrochloric acid and 270 g of water at 70 to 80° C. and stirred for one hour. After cooling to 30° C., the mixture was filtered, the resulting crystals were washed with water, and the wet crystals were heated and solved in 750 g of 1-propanol to obtain a solution. After cooling to a room temperature, the solution was filtered, the resulting crystals were washed with 1-propanol, and dried under a reduced pressure to obtain 175 g of N-tosyl anthranilic acid.
Quantity
99.26 g
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reactant
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830 g
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165.3 g
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aqueous solution
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360 g
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270 g
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Synthesis routes and methods II

Procedure details

In a 1 L reaction flask equipped with a condenser, 34.25 g (0.25 mol) of anthranilic acid, 411 g of water and 63.59 g (0.6 mol) of sodium carbonate were heated. The resulting reaction solution was maintained at an inner temperature of 78° C. for 30 minutes and then cooled to 67° C., and 57.2 g (0.3 mol) of tosyl chloride was added in two portions. The reaction solution gradually generated heat upon addition of tosyl chloride and turned homogeneous at 78° C. The reaction solution was aged at 80° C. for 1 hour. Crystals started to separate out in the first ten or so minutes of the aging. The completion of the reaction was confirmed by liquid chromatography, and the reaction solution was carefully neutralized with concentrated hydrochloric acid and allowed to cool. The crystals were collected by filtration at room temperature and washed with 100 ml of dilute hydrochloric acid at pH 3 and with 125 ml of water. Recrystallization from 247 g of n-propanol afforded 56.97 g of tosylanthranilic acid in a 78.3% yield.
Quantity
34.25 g
Type
reactant
Reaction Step One
Quantity
63.59 g
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reactant
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Quantity
411 g
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solvent
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57.2 g
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reactant
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0 (± 1) mol
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reactant
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Yield
78.3%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A solution of 3.45 g (25 mmol) of sodium carbonate and 1.0 g (7.3 mmol) of anthranilic acid in 50 ml of water at 60° was treated with 2.09 g (10.95 mmol) of p-toluenesulfonyl chloride and held at 70° for 30 min. The reaction mixture was cooled to ambient temperature and acidified with 10% HCl. After standing for 18 hr the product was collected by filtration, washed with water and dried to give N-4-methylphenylsulfonylanthranilic acid as a solid, mp 226-229°.
Quantity
3.45 g
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reactant
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1 g
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2.09 g
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50 mL
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Synthesis routes and methods V

Procedure details

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0.4 mmol
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reagent
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1 mL
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0.22 mmol
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1 mL
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0.2 mmol
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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